(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide
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Overview
Description
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide is a complex organic compound featuring a benzo[d][1,3]dioxole moiety, an imidazo[2,1-b]thiazole ring, and an acrylamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be synthesized from catechol and formaldehyde under acidic conditions to form the dioxole ring.
Synthesis of the Imidazo[2,1-b]thiazole Ring: This involves the cyclization of appropriate thioamide and α-halo ketone precursors.
Coupling Reaction: The benzo[d][1,3]dioxole derivative is coupled with the imidazo[2,1-b]thiazole derivative using a palladium-catalyzed cross-coupling reaction.
Acrylamide Formation: The final step involves the reaction of the coupled product with acryloyl chloride in the presence of a base to form the acrylamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.
Reduction: Reduction reactions can target the acrylamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Products may include carboxylic acids or quinones.
Reduction: Amine derivatives of the original compound.
Substitution: Halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its therapeutic potential. It may act as an anti-inflammatory, anticancer, or antimicrobial agent, depending on its interaction with biological targets.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(phenyl)acrylamide: Lacks the imidazo[2,1-b]thiazole ring.
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(1H-imidazol-4-yl)phenyl)acrylamide: Contains an imidazole ring instead of the imidazo[2,1-b]thiazole ring.
Uniqueness
The presence of the imidazo[2,1-b]thiazole ring in (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide distinguishes it from similar compounds. This ring structure may confer unique biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c25-20(8-6-14-5-7-18-19(11-14)27-13-26-18)22-16-4-2-1-3-15(16)17-12-24-9-10-28-21(24)23-17/h1-8,11-12H,9-10,13H2,(H,22,25)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQURVLMWPXYFCY-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC=CC=C3NC(=O)C=CC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC2=NC(=CN21)C3=CC=CC=C3NC(=O)/C=C/C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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